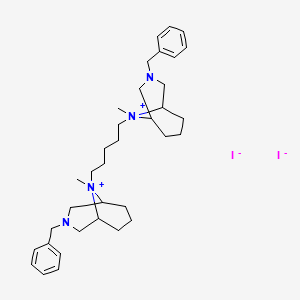
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of substituted 3-azabicyclo(3.3.1)nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization reactions and subsequent functional group modifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, methanol, and various oxidizing agents like ABNO. The reaction conditions often involve moderate temperatures and standard laboratory setups.
Major Products
The major products formed from these reactions include substituted 3-azabicyclo(3.3.1)nonane derivatives with various functional groups, such as hydroxyl, carbonyl, and alkyl groups .
Applications De Recherche Scientifique
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in oxidation reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets and pathways. For example, the oxidation of alcohols by ABNO involves the formation of a nitroxyl radical intermediate, which facilitates the transfer of electrons and the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): Known for its catalytic efficiency in oxidation reactions.
9-Borabicyclo(3.3.1)nonane: Used as a metal-free catalyst for hydroboration reactions.
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane: Another derivative with distinct chemical properties.
Uniqueness
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique bicyclic structure and the presence of multiple nitrogen atoms, which impart specific reactivity and potential biological activity. Its derivatives are versatile and can be tailored for various applications in research and industry.
Propriétés
Numéro CAS |
17713-11-0 |
|---|---|
Formule moléculaire |
C35H54I2N4 |
Poids moléculaire |
784.6 g/mol |
Nom IUPAC |
3-benzyl-9-[5-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)pentyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C35H54N4.2HI/c1-38(32-18-12-19-33(38)27-36(26-32)24-30-14-6-3-7-15-30)22-10-5-11-23-39(2)34-20-13-21-35(39)29-37(28-34)25-31-16-8-4-9-17-31;;/h3-4,6-9,14-17,32-35H,5,10-13,18-29H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
VPSANDKMOVFBJT-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


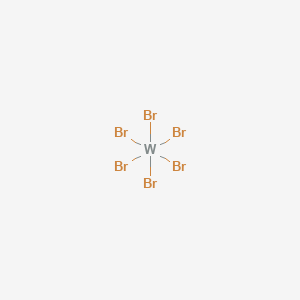
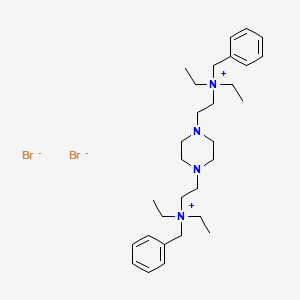


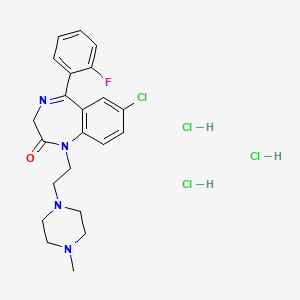
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

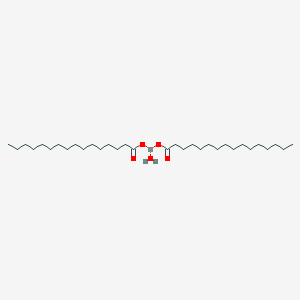
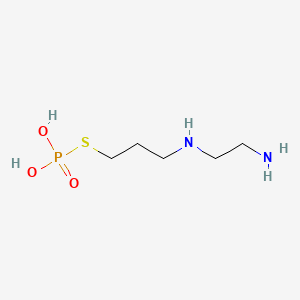
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

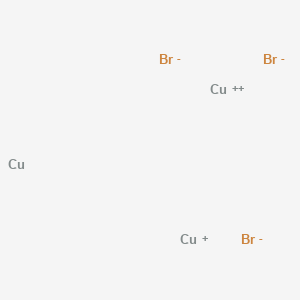
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

